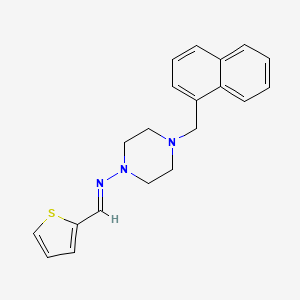

![molecular formula C15H18N2O2S B5544209 ethyl [(4,6,7-trimethyl-2-quinazolinyl)thio]acetate](/img/structure/B5544209.png)

ethyl [(4,6,7-trimethyl-2-quinazolinyl)thio]acetate

Vue d'ensemble

Description

Ethyl [(4,6,7-trimethyl-2-quinazolinyl)thio]acetate is a compound of interest in the field of synthetic chemistry, particularly for its unique structure and potential applications. While specific research on this compound is scarce, insights can be drawn from studies on similar quinazoline derivatives.

Synthesis Analysis

The synthesis of quinazoline derivatives typically involves multi-step reactions. For example, the synthesis of (Z)-ethyl 2-cyano-2-(3H-quinazoline-4-ylidene) acetate compounds demonstrates the complexity of such procedures, involving crystallization and determination of structures in solution by 1H-NMR spectroscopy and in the crystal form by X-ray analysis (Tulyasheva et al., 2005).

Molecular Structure Analysis

The molecular structure of quinazoline derivatives has been extensively studied. For example, the crystal structure of ethyl-[(2-amino-4-phenyl)-5-thiazolyl)] acetate reveals a non-planar molecule stabilized significantly by intra- and intermolecular hydrogen bonds (DyaveGowda et al., 2002). Such studies highlight the importance of hydrogen bonding in determining the stability and reactivity of quinazoline derivatives.

Chemical Reactions and Properties

Quinazoline derivatives undergo a variety of chemical reactions, offering insights into their reactivity and potential applications. For instance, the synthesis of 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones showcases the compound's antibacterial, antifungal, and mosquito larvicidal activities, demonstrating the chemical versatility of quinazoline derivatives (Rajanarendar et al., 2010).

Physical Properties Analysis

The physical properties of quinazoline derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in synthesis and pharmaceutical formulation. While specific data on ethyl [(4,6,7-trimethyl-2-quinazolinyl)thio]acetate are not readily available, studies on similar compounds provide valuable information. For example, the crystallization of quinazolin-4-one derivatives from Streptomyces isolates highlights the natural occurrence and structural diversity of these compounds (Maskey et al., 2004).

Chemical Properties Analysis

The chemical properties of quinazoline derivatives, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, are fundamental to their behavior in chemical reactions and biological systems. Research on reactions of some quinazoline compounds with ethoxymethylenemalonic acid derivatives illustrates the complexity and variability of these reactions, depending on the structure of the quinazoline compound and the reactants involved (Deady et al., 1989).

Applications De Recherche Scientifique

Biomarker Research

- Alcohol Consumption During Pregnancy: A study used Ethyl glucuronide (EtG) as a biomarker for detecting alcohol consumption in pregnant women. This research highlighted the use of biomarkers in assessing health risks associated with substance exposure during critical periods, such as pregnancy (Ferraguti et al., 2017).

Toxicology and Environmental Exposure

- Ethylene Glycol Poisoning: Ethylene glycol poisoning studies have provided insights into the treatment and metabolic pathways of toxic substances. These findings are crucial for understanding how different compounds are metabolized and their impact on human health (Boyer et al., 2001).

Occupational Health

- Exposure to Solvents in Nail Salons: Research characterizing workplace exposures to solvents among Vietnamese women working in California nail salons examined the health implications of exposure to chemicals like ethyl acetate and toluene. Such studies are important for developing safer work environments and regulatory policies to protect workers from hazardous substances (Quach et al., 2011).

Orientations Futures

The future directions for research on ethyl [(4,6,7-trimethyl-2-quinazolinyl)thio]acetate could include further investigation into its synthesis, chemical reactivity, mechanism of action, and physical and chemical properties. Additionally, its potential biological activities, such as antiproliferative effects, could be explored further .

Propriétés

IUPAC Name |

ethyl 2-(4,6,7-trimethylquinazolin-2-yl)sulfanylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c1-5-19-14(18)8-20-15-16-11(4)12-6-9(2)10(3)7-13(12)17-15/h6-7H,5,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFCHMZMEXCSSEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC(=C2C=C(C(=CC2=N1)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101331627 | |

| Record name | ethyl 2-(4,6,7-trimethylquinazolin-2-yl)sulfanylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101331627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24805682 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(4,6,7-Trimethyl-quinazolin-2-ylsulfanyl)-acetic acid ethyl ester | |

CAS RN |

361999-48-6 | |

| Record name | ethyl 2-(4,6,7-trimethylquinazolin-2-yl)sulfanylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101331627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,9-dimethylpyrimido[4',5':3,4]pyrrolo[2,1-c][1,2,4]benzotriazine-8,10(7H,9H)-dione](/img/structure/B5544127.png)

![4-{[(5-methyl-2-thienyl)methylene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5544134.png)

![4-(4-morpholinyl)[1]benzofuro[3,2-d]pyrimidine hydrochloride](/img/structure/B5544146.png)

![1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride](/img/structure/B5544169.png)

![rel-(3aS,6aS)-1-{4-[(butylthio)methyl]-5-methyl-2-furoyl}octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5544183.png)

![2-methoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)acetamide](/img/structure/B5544189.png)

![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5544202.png)

![ethyl 4-({[(2-chlorobenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5544224.png)

![3-amino-N-(2-furylmethyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5544239.png)

![3-amino-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5544247.png)